molecular formula C14H14Cl2N2OS B3429994 N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide CAS No. 790271-16-8

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3429994
CAS No.: 790271-16-8
M. Wt: 329.2 g/mol
InChI Key: IAHDUHMQVQNYRB-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenyl ring and a thiazole ring, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid.

    Acetamide Formation: The chloromethylated thiazole is reacted with 2-chloro-4,6-dimethylaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while hydrolysis would yield the corresponding amine and carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
  • N-(4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
  • N-(2-chloro-4,6-dimethylphenyl)-N-[4-methyl-1,3-thiazol-2-yl]acetamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific combination of the chlorinated phenyl ring and the chloromethylated thiazole ring. This unique structure may impart specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8-4-9(2)13(12(16)5-8)18(10(3)19)14-17-11(6-15)7-20-14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHDUHMQVQNYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146429
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-16-8
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide

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